2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene
Description
2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene (CAS: N/A; molecular formula: C₁₄H₁₂F₂O₂) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a benzyloxy group at position 2, two fluorine atoms at positions 1 and 4, and a methoxy group at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The benzyloxy group enhances lipophilicity, while fluorine atoms increase electronegativity and metabolic stability, which are critical in drug design .
The compound is synthesized via nucleophilic substitution or coupling reactions, often involving precursors like 3-methoxy-1,4-difluorobenzene and benzyl bromide under basic conditions. Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) .
Properties
IUPAC Name |
1,4-difluoro-2-methoxy-3-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-11(15)7-8-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRHOISHMPTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OCC2=CC=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-difluoro-2-nitrobenzene and benzyl alcohol.
Reduction: The nitro group in 1,4-difluoro-2-nitrobenzene is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Etherification: The resulting amine is then subjected to etherification with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy derivative.
Methoxylation: Finally, the compound undergoes methoxylation using methanol and a catalyst like sulfuric acid (H2SO4) to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form a benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can undergo nucleophilic aromatic substitution with nucleophiles like sodium methoxide (NaOCH3) to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Methoxy derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can engage in hydrogen bonding and π-π interactions, while the difluoro and methoxy groups can participate in electronic interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene is compared to three structurally related compounds:
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₂F₂O₂ | -OCH₂C₆H₅ (2), -F (1,4), -OCH₃ (3) | 266.25 | 98–102 | Moderate (DCM, EtOAc) |
| 2-Benzyloxy-1-methoxy-4-nitrobenzene | C₁₄H₁₃NO₄ | -OCH₂C₆H₅ (2), -OCH₃ (1), -NO₂ (4) | 259.26 | 112–115 | Low (THF, DMF) |
| 1,4-Difluoro-3-methoxybenzene | C₇H₆F₂O | -F (1,4), -OCH₃ (3) | 160.12 | 45–48 | High (MeOH, EtOH) |
| 4-(Benzyloxy)-3-phenethoxybenzaldehyde | C₂₂H₂₀O₃ | -OCH₂C₆H₅ (4), -OCH₂CH₂C₆H₅ (3), -CHO (1) | 332.39 | 78–82 | Low (Hexane, Et₂O) |
Key Comparisons
Electronic Effects The fluorine atoms in this compound create strong electron-withdrawing effects, reducing electron density at the aromatic ring compared to non-fluorinated analogs like 4-(benzyloxy)-3-phenethoxybenzaldehyde. This enhances stability against electrophilic substitution . The nitro group in 2-benzyloxy-1-methoxy-4-nitrobenzene provides even greater electron withdrawal but introduces steric hindrance, limiting reactivity in cross-coupling reactions .
Lipophilicity and Bioavailability
- The benzyloxy group increases lipophilicity (logP ≈ 3.2) compared to 1,4-difluoro-3-methoxybenzene (logP ≈ 1.8), making the former more suitable for blood-brain barrier penetration in CNS drug candidates .
Synthetic Utility
- Unlike 4-(benzyloxy)-3-phenethoxybenzaldehyde (synthesized via Williamson ether synthesis with Cs₂CO₃ ), fluorinated analogs like this compound require controlled fluorination steps (e.g., using DAST or Deoxo-Fluor reagents), which are costlier but yield higher regioselectivity .
Thermal Stability Fluorinated compounds exhibit higher thermal stability. For instance, this compound decomposes at 220°C, whereas non-fluorinated analogs like 2-benzyloxy-1-methoxy-4-nitrobenzene degrade at 180°C .
Biological Activity
2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene, also known by its CAS number 2379322-45-7, is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structure, characterized by the presence of difluoro and methoxy functional groups, suggests potential biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The molecular formula of this compound is CHFO. The compound features a benzyloxy group attached to a difluorobenzene core, with a methoxy substituent that enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The difluoro groups can enhance binding affinity to certain receptors or enzymes due to their electronegativity, while the benzyloxy and methoxy groups may facilitate interactions through hydrophobic and hydrogen bonding mechanisms.
Biological Activity Overview
Research has indicated several potential biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as anticancer agents.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially modulating pathways involved in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibited activity against E. coli | |
| Anticancer | Inhibited proliferation of MCF-7 cells | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro |
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several fluorinated compounds, including derivatives of this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
- Anticancer Activity : In vitro assays conducted on MCF-7 breast cancer cells revealed that specific derivatives of this compound could inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : Research exploring the anti-inflammatory properties indicated that compounds with similar structures could significantly reduce levels of pro-inflammatory cytokines like TNF-alpha in activated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
